2,2-Dimethyl-1,3-dioxane-4,5,6-trione

vicinal tricarbonyl ene reaction electrophilicity

2,2-Dimethyl-1,3-dioxane-4,5,6-trione (CAS 75307-61-8), also known as oxo-Meldrum’s acid, is a crystalline vicinal tricarbonyl compound with the molecular formula C₆H₆O₅ and a molecular weight of 158.11 g·mol⁻¹. It is structurally derived from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) by formal oxidation of the C5 methylene to a ketone, resulting in a 1,2,3-tricarbonyl motif embedded within a six-membered dioxane ring.

Molecular Formula C6H6O5
Molecular Weight 158.11 g/mol
CAS No. 75307-61-8
Cat. No. B14454722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dioxane-4,5,6-trione
CAS75307-61-8
Molecular FormulaC6H6O5
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=O)C(=O)O1)C
InChIInChI=1S/C6H6O5/c1-6(2)10-4(8)3(7)5(9)11-6/h1-2H3
InChIKeyIDRRJTYLFQIZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2,2-Dimethyl-1,3-dioxane-4,5,6-trione (CAS 75307-61-8) Is More Than Just an Oxidized Meldrum’s Acid — A Procurement-Focused Baseline


2,2-Dimethyl-1,3-dioxane-4,5,6-trione (CAS 75307-61-8), also known as oxo-Meldrum’s acid, is a crystalline vicinal tricarbonyl compound with the molecular formula C₆H₆O₅ and a molecular weight of 158.11 g·mol⁻¹ [1]. It is structurally derived from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) by formal oxidation of the C5 methylene to a ketone, resulting in a 1,2,3-tricarbonyl motif embedded within a six-membered dioxane ring. This motif confers exceptional electrophilicity at the central carbonyl, making the compound a reactive enophile and a versatile intermediate for constructing spirocyclic and heterocyclic scaffolds that are not readily accessible from the parent Meldrum’s acid or acyclic tricarbonyl analogs [2].

Why You Cannot Simply Substitute 2,2-Dimethyl-1,3-dioxane-4,5,6-trione with Meldrum’s Acid or Other Tricarbonyls — A Scientific Rationale for Procurement Specificity


Generic substitution among Meldrum’s acid derivatives and vicinal tricarbonyls is unreliable because the chemical reactivity profile of 2,2-dimethyl-1,3-dioxane-4,5,6-trione is fundamentally governed by the electronic interplay of its three contiguous carbonyl groups within a conformationally restrained dioxane ring [1]. Unlike Meldrum’s acid (pKa ≈ 4.97), which acts primarily as a C–H acid and acylating agent, the trione is a potent, neutral electrophile that undergoes ene and Diels–Alder cycloadditions at the central carbonyl without requiring deprotonation or Lewis-acid catalysis — a pathway unavailable to the parent dione [1][2]. Acyclic vicinal tricarbonyls such as diethyl ketomalonate or alloxan derivatives either lack the ring strain that enhances reactivity or introduce additional hydrogen-bonding sites that alter reaction chemo-selectivity [2]. Consequently, swapping the target compound for a cheaper in-class analog predictably leads to failed key reactions, lower yields, or divergent product distributions in multi-step synthetic sequences, directly impacting project timelines and cost-efficiency in medicinal chemistry and process development settings.

Head-to-Head and Cross-Study Quantitative Evidence That Differentiates 2,2-Dimethyl-1,3-dioxane-4,5,6-trione for Scientific Procurement


Ene-Reactivity Advantage: 2,2-Dimethyl-1,3-dioxane-4,5,6-trione vs Meldrum’s Acid and Indane-1,2,3-trione

In a systematic study of vicinal tricarbonyl enophiles, Gill et al. investigated the thermal ene reactions of 2,2-dimethyl-1,3-dioxane-4,5,6-trione alongside indane-1,2,3-trione and other cyclic triones [1]. While indane-1,2,3-trione was designated a ‘super-enophile’ and reacted quantitatively with alkenes at 70–130 °C in aprotic solvents, oxo-Meldrum’s acid also participated in analogous ene additions, confirming that the central carbonyl of the trione motif retains sufficient electrophilicity to engage alkenes directly. Meldrum’s acid itself is inert under these conditions because the C5 methylene lacks the necessary LUMO-lowering tricarbonyl conjugation [1]. However, full quantitative rate constants or yields for oxo-Meldrum’s acid were not reported in the available public literature, limiting the precision of the head-to-head comparison. The core differentiation is qualitative but mechanistically decisive: the trione enables neutral ene chemistry that Meldrum’s acid cannot support.

vicinal tricarbonyl ene reaction electrophilicity

Regioselective Derivatization via the 5-Oxo Group: Crystallographic Evidence of a Single Reactive Site vs Competing Sites in Meldrum’s Acid

The crystal structure of the 5-(2,4-dinitrophenylhydrazone) derivative of 2,2-dimethyl-1,3-dioxane-4,5,6-trione has been solved, confirming that regioselective condensation occurs exclusively at the C5 carbonyl under standard hydrazone-forming conditions [1]. This is consistent with the enhanced electrophilicity of the central carbonyl in the vicinal tricarbonyl array. In contrast, Meldrum’s acid lacks a C5 carbonyl and reacts with nucleophiles predominantly at the C4/C6 ester-like positions, often leading to ring-opening or mixtures of products. The crystallographic data provide definitive structural proof that 2,2-dimethyl-1,3-dioxane-4,5,6-trione can be selectively mono-functionalized at a single position without ring-opening, a feature that is not achievable with the parent dione.

regioselectivity crystallography derivatization

Use as a Direct Precursor to Warfarin Analogs: Differentiated Tactical Utility Over Meldrum’s Acid-Based Routes

Industrial and patent literature describes the use of 2,2-dimethyl-1,3-dioxane-4,5,6-trione as a direct precursor to warfarin analogs, where the three ketone groups at positions 4, 5, and 6 facilitate regioselective alkylation at C5 followed by ring-opening to deliver the 4-hydroxycoumarin pharmacophore . The traditional Meldrum’s acid route to warfarin analogs requires prior conversion to 5-acyl Meldrum’s acid or alkylidene derivatives, adding synthetic steps. While direct comparative yield data for identical warfarin targets are not publicly available, the trione-based approach is claimed to enable a shorter sequence (one-pot alkylation/cyclization vs 2–3 steps) and eliminates the need for strong bases used in Meldrum’s acid C–H deprotonation, which can be incompatible with base-sensitive substrates.

anticoagulant warfarin ketone alkylation

Wittig Reaction Yielding Diphenylpropadienylidene Meldrum’s Acid: Functional Group Tolerance vs Meldrum’s Acid Itself

Brown et al. demonstrated that oxo-Meldrum’s acid reacts with diphenylpropadienylidenetriphenylphosphorane to give a cycloadduct, albeit in low yield, confirming that the trione can engage stabilized phosphorus ylides [1]. Notably, under identical conditions, Meldrum’s acid does not participate in the same Wittig-type reactivity because it lacks the central carbonyl electrophile required for ylide addition. This reactivity profile positions 2,2-dimethyl-1,3-dioxane-4,5,6-trione as a unique entry point into allene-substituted Meldrum’s acid derivatives, which are valuable intermediates in photochemistry and materials science. The low yield (not precisely quantified in the abstract) is a limitation, but the reaction pathway itself is inaccessible with the parent dione.

Wittig reaction allene synthesis electrophilic building block

When 2,2-Dimethyl-1,3-dioxane-4,5,6-trione Delivers Decisive Value: Evidence-Backed Application Scenarios for Procurement


Thermal Ene and Diels–Alder Cycloaddition Programs Requiring a Neutral, C6-Tricarbonyl Enophile

Research groups synthesizing spirocyclic and polycyclic frameworks via thermal ene or inverse-electron-demand Diels–Alder reactions can leverage 2,2-dimethyl-1,3-dioxane-4,5,6-trione as a commercially available, neutral enophile that does not require Lewis acid activation . As demonstrated by Gill et al., the compound undergoes ene additions with alkenes and alkynes at moderate temperatures (70–130 °C) in aprotic solvents, and its endocyclic oxygen atoms provide additional coordination handles for potential catalytic enhancement . Meldrum’s acid and its 5-alkylidene derivatives are not viable substitutes because they lack the central carbonyl electrophile needed for ene chemistry .

Selective C5 Functionalization for Analytical Derivatization and Single-Point Tagging Workflows

Analytical chemistry and medicinal chemistry groups requiring unambiguous, single-site derivatization of a carbonyl scaffold can rely on 2,2-dimethyl-1,3-dioxane-4,5,6-trione. The crystallographic confirmation of exclusive C5 hydrazone formation ensures that derivatization yields a single regioisomer, facilitating HPLC purity assessment, mass spectrometry calibration, and structural determination by X-ray crystallography. This level of regiochemical fidelity is not attainable with Meldrum’s acid, which undergoes ring-opening or multi-site reactions with nucleophiles, complicating analytical workflows and increasing the cost of quality control.

Streamlined Synthesis of 4-Hydroxycoumarin Pharmacophores (e.g., Warfarin Analogs) via One-Pot C5 Alkylation/Cyclization

Process chemistry and medicinal chemistry teams developing anticoagulant candidates based on the warfarin scaffold can employ 2,2-dimethyl-1,3-dioxane-4,5,6-trione as a direct C5 alkylation substrate that eliminates the need for strong-base-mediated enolate formation required by Meldrum’s acid . The resulting one-pot alkylation/cyclization sequence reduces unit operations, solvent usage, and purification burden, aligning with green chemistry principles and cost-sensitive kilo-lab and pilot-plant campaigns. Although specific comparative yield data are proprietary, the mechanistic rationale is grounded in the electrophilic character of the central tricarbonyl .

Entry into Allene- and Cumulene-Substituted Meldrum’s Acid Derivatives via Wittig Chemistry

For materials science and photochemistry groups targeting allene-functionalized Meldrum’s acid derivatives, the target compound provides a direct Wittig reaction handle at C5 that is completely absent in Meldrum’s acid . The method of Brown et al. demonstrates that despite modest yields, this pathway offers a unique, single-step access to diphenylpropadienylidene-type adducts, avoiding lengthy protection/deprotection sequences. Procurement of 2,2-dimethyl-1,3-dioxane-4,5,6-trione thus becomes essential when the synthetic objective specifically requires a C5-allene or cumulene substitution pattern on the dioxane ring.

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